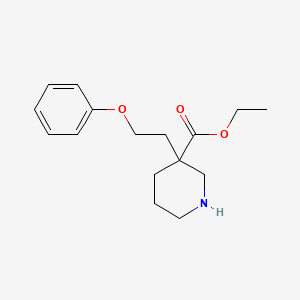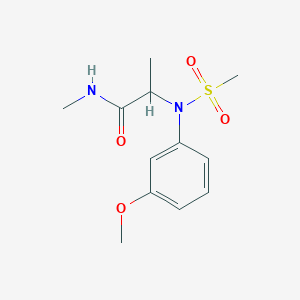
ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that is commonly used in scientific research. It is a potent and irreversible alpha-adrenergic antagonist that is known to block the effects of adrenaline and noradrenaline on the sympathetic nervous system.
作用機序
Phenoxybenzamine hydrochloride works by irreversibly binding to alpha-adrenergic receptors, preventing the effects of adrenaline and noradrenaline on the sympathetic nervous system. This results in vasodilation and a decrease in blood pressure. The irreversible binding of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride to alpha-adrenergic receptors means that its effects can last for several days.
Biochemical and Physiological Effects
Phenoxybenzamine hydrochloride has several biochemical and physiological effects on the body. It causes vasodilation, which leads to a decrease in blood pressure. It also inhibits the release of adrenaline and noradrenaline, which can help to reduce the symptoms of conditions such as pheochromocytoma and Raynaud's disease. Phenoxybenzamine hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
実験室実験の利点と制限
Phenoxybenzamine hydrochloride is a potent and irreversible alpha-adrenergic antagonist that is useful for studying the effects of alpha-adrenergic receptors on the sympathetic nervous system. Its irreversible binding to alpha-adrenergic receptors means that its effects can last for several days, making it useful for long-term studies. However, its potency and irreversible binding can also make it difficult to control the dosage and duration of its effects, which can be a limitation in some experiments.
将来の方向性
There are several future directions for research on ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. One area of research is the development of more selective alpha-adrenergic antagonists that can target specific subtypes of alpha-adrenergic receptors. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride, which could lead to the development of new treatments for inflammatory and cancerous conditions. Additionally, more research is needed to fully understand the long-term effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride on the sympathetic nervous system.
合成法
Phenoxybenzamine hydrochloride can be synthesized through the reaction of 3-(2-phenoxyethyl)piperidine with ethyl chloroformate in the presence of triethylamine. The resulting ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate is then reacted with hydrochloric acid to produce ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. The synthesis of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride is a multistep process that requires careful attention to detail to ensure high yield and purity.
科学的研究の応用
Phenoxybenzamine hydrochloride is commonly used in scientific research to study the effects of alpha-adrenergic antagonists on the sympathetic nervous system. It has been shown to be effective in treating conditions such as pheochromocytoma, a rare tumor of the adrenal gland that secretes excess adrenaline and noradrenaline. Phenoxybenzamine hydrochloride is also used in the treatment of Raynaud's disease, a condition that causes the blood vessels in the fingers and toes to constrict, leading to pain and numbness.
特性
IUPAC Name |
ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15(18)16(9-6-11-17-13-16)10-12-20-14-7-4-3-5-8-14/h3-5,7-8,17H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUUDRWHAAEQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![2-{[3-(phenylthio)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5493645.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)


![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493687.png)